Methyl 4-[(oxan-4-yl)amino]benzoate
Description
Methyl 4-[(oxan-4-yl)amino]benzoate is a benzoic acid derivative featuring a methyl ester group at the 1-position and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) amino substituent at the 4-position. The oxan-4-yl group, a six-membered cyclic ether, may confer enhanced solubility and metabolic stability compared to linear or aromatic substituents .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)14-12-6-8-17-9-7-12/h2-5,12,14H,6-9H2,1H3 |
InChI Key |
YPHRFEXBPIFAQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Aminobenzoic Acid
A widely documented method involves the esterification of 4-aminobenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst:
- Procedure : 4-Aminobenzoic acid is dissolved in methanol, followed by the dropwise addition of concentrated sulfuric acid. The mixture is refluxed for approximately 6 hours.
- Workup : After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution until no foaming occurs, and extracted with ethyl acetate multiple times. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 4-aminobenzoate as a light yellow solid.
- Yield : Approximately 87% yield is reported.
- Characterization : Proton and carbon NMR data confirm product identity consistent with literature values.
This method provides a reliable and high-yielding route to methyl 4-aminobenzoate, which is a crucial precursor for further functionalization.
Introduction of the Oxan-4-yl Group (Amination Step)
The key transformation to obtain this compound involves the substitution of the amino group with the oxan-4-yl moiety. This can be achieved by nucleophilic substitution or reductive amination strategies, although specific detailed protocols for this exact substitution are scarce in open literature. However, related methodologies can be inferred from known amination and reductive amination processes involving tetrahydropyran derivatives.
Alternative Related Preparation Routes for Aminomethylbenzoate Derivatives
While direct preparation methods for this compound are limited, insights can be drawn from related compounds such as methyl 4-(aminomethyl)benzoate, which share structural similarities:
Esterification of 4-(Aminomethyl)benzoic Acid
- Process : Esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid.
- Critical Conditions : The reaction mixture is cooled to between -15 and +10 degrees Celsius and adjusted to pH 4 to 9 by adding a base. After concentration and addition of an organic solvent, the aqueous phase pH is raised to 9 to 12 to extract the product efficiently.
- Yields : Excellent yields over 85%, often exceeding 88%, are reported.
- Advantages : This method avoids intermediate isolation of hydrochloride salts and minimizes hydrolysis of the methyl ester during workup.
Catalytic Hydrogenation Route
- Stepwise Synthesis :
- Starting from 4-acyl radical methyl benzoate, conversion to methyl-4-oximido methyl benzoic acid ester.
- Catalytic hydrogenation using palladium on carbon or nickel catalysts under hydrogen pressure to reduce the oxime to the amine.
- Catalysts : Palladium on carbon (1-15% Pd by weight) is preferred.
- Reaction Conditions : Room temperature, hydrogen pressure around 10 kg/cm², stirring at 1500 rpm for about 3 hours.
- Yield and Purity : Yields up to 93.5% with purity around 99.9% for the 4-aminomethyl benzoic acid intermediate.
- Subsequent Steps : Esterification and amination to introduce the oxan-4-yl group can follow.
Summary Data Table of Key Preparation Steps
Analytical and Research Data
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the structural integrity of methyl 4-aminobenzoate and related intermediates.
- Purity : High purity (>99%) of intermediates is achievable using catalytic hydrogenation and optimized extraction protocols.
- Reaction Monitoring : Thin-layer chromatography (TLC) and pH adjustments are critical for monitoring reaction progress and optimizing product isolation.
- Process Optimization : Temperature and pH control during esterification and workup significantly influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(oxan-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzoates and other derivatives.
Scientific Research Applications
Methyl 4-[(oxan-4-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(oxan-4-yl)amino]benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The oxan-4-ylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The benzoate group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzoate scaffold is versatile, with substitutions at the 4-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physical and Chemical Properties
- Melting Points : Analogs with polar groups (e.g., sulfamoyl in ) exhibit higher melting points (~217–220°C) due to intermolecular hydrogen bonding , while hydrophobic substituents (e.g., tert-Boc in ) reduce crystallinity.
- Solubility : The oxan-4-yl group’s ether oxygen may improve aqueous solubility compared to purely aromatic (e.g., 4-methylbenzamido) or aliphatic (e.g., isobutoxy) substituents.
Biological Activity
Methyl 4-[(oxan-4-yl)amino]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | methyl 4-(oxan-4-ylamino)benzoate |
| InChI | InChI=1S/C13H17NO3/c1-16-13(15)10-2-4-11(5-3-10)14-12-6-8-17-9-7-12/h2-5,12,14H,6-9H2,1H3 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2CCOCC2 |
The compound features an oxan-4-ylamino group which enhances its interaction with biological targets, making it a valuable tool in research.
Synthesis
This compound is synthesized through the reaction of 4-aminobenzoic acid with oxan-4-ylamine in methanol under reflux conditions. This method allows for efficient conversion and high yield of the desired product. In industrial applications, continuous flow reactors and automated systems improve efficiency and scalability of production.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxan group forms hydrogen bonds with active sites on enzymes, while the benzoate moiety enhances binding affinity through hydrophobic interactions. This dual mechanism allows the compound to modulate enzyme activity effectively.
Enzyme Interaction
Research indicates that this compound can act as an enzyme inhibitor or substrate in various biochemical pathways. Its structural properties allow it to fit into enzyme active sites, thereby influencing catalytic activity. For instance, studies have shown its potential in modulating the activity of enzymes involved in metabolic pathways.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been reported to inhibit cell proliferation in cancer cell lines by targeting specific pathways associated with tumor growth. The compound's unique structure allows it to interact with proteins involved in cell signaling, potentially leading to apoptosis in cancerous cells .
Case Studies
- Inhibition of Tumor Growth : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of certain cancer cell lines at micromolar concentrations. The mechanism involved disruption of c-Myc-Max dimerization, crucial for tumorigenesis .
- Enzyme Modulation : Another investigation focused on the compound's effect on metabolic enzymes. Results indicated that it could enhance or inhibit enzyme activities depending on concentration and specific enzyme targets, highlighting its potential as a biochemical probe in research settings.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Methyl 4-amino benzoate | Lacks oxan group | Moderate enzyme inhibition |
| Methyl 4-fluorobenzoate | Fluorine substitution | Antimicrobial properties |
| Methyl 4-hydroxybenzoate | Hydroxyl group | Antioxidant activity |
This compound stands out due to the oxan group which enhances binding interactions with biological targets, providing a broader range of applications in both research and pharmaceutical development.
Q & A
Q. What computational methods predict interactions with biological membranes?
- MD simulations : Use GROMACS with CHARMM36 force field to model lipid bilayer permeation.
- Outputs : Calculate logP (experimental vs. predicted) and hydrogen-bonding capacity (H-bond donors/acceptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
